An In-Depth Technical Guide to (S)-N-(1,5-dihydroxypentan-2-yl)benzamide: A Potential Scaffold for Drug Discovery
An In-Depth Technical Guide to (S)-N-(1,5-dihydroxypentan-2-yl)benzamide: A Potential Scaffold for Drug Discovery
Abstract
(S)-N-(1,5-dihydroxypentan-2-yl)benzamide (CAS Number: 296766-74-0) is a chiral molecule featuring a benzamide moiety linked to a 1,5-dihydroxypentan-2-yl backbone. While specific research on this particular compound is not extensively available in the public domain, its structural components suggest significant potential for applications in drug discovery and development. The benzamide scaffold is a well-established pharmacophore present in a multitude of approved drugs and clinical candidates, known for its diverse biological activities.[1][2] This technical guide provides a comprehensive overview of the synthesis, purification, characterization, and potential biological evaluation of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide, drawing upon established methodologies for analogous structures. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding and practical framework for investigating this and related molecules.
Introduction: The Benzamide Scaffold and Chiral Diols in Medicinal Chemistry
The benzamide functional group is a cornerstone in medicinal chemistry, renowned for its ability to participate in various biological interactions, including hydrogen bonding and aromatic interactions. This versatility has led to the development of benzamide-containing drugs with a wide range of therapeutic applications, including anti-cancer agents, neuroleptics, and anti-diabetics.[1][3][4][5] The incorporation of a chiral 1,5-dihydroxypentan-2-yl moiety introduces stereospecificity and hydroxyl groups that can serve as crucial hydrogen bond donors and acceptors, potentially enhancing binding affinity and selectivity for biological targets. The stereochemistry at the C2 position is expected to be a critical determinant of biological activity, a common feature in chiral drug candidates.
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis can be approached via two primary routes:
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Route A: Direct Amide Coupling: This involves the reaction of (S)-2-aminopentane-1,5-diol with benzoic acid in the presence of a suitable coupling agent.
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Route B: Acylation with Benzoyl Chloride: This route utilizes the more reactive benzoyl chloride to acylate the amino group of (S)-2-aminopentane-1,5-diol.
Caption: Proposed synthetic routes for (S)-N-(1,5-dihydroxypentan-2-yl)benzamide.
Detailed Experimental Protocol (Hypothetical)
Materials:
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(S)-2-aminopentane-1,5-diol
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Benzoic Acid
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N,N'-Dicyclohexylcarbodiimide (DCC)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Ethyl acetate
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Hexanes
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve benzoic acid (1.0 equivalent) in anhydrous DCM.
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Activation: Add DCC (1.1 equivalents) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.
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Amine Addition: To a separate flask, dissolve (S)-2-aminopentane-1,5-diol (1.0 equivalent) in anhydrous DCM. Slowly add this solution to the activated benzoic acid mixture.
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Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure (S)-N-(1,5-dihydroxypentan-2-yl)benzamide.
Physicochemical and Spectroscopic Characterization
The purified compound should be characterized to confirm its identity and purity.
| Property | Predicted Value/Method |
| Molecular Formula | C12H17NO3[6] |
| Molecular Weight | 223.27 g/mol [7] |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |
| Purity (by HPLC) | >95% |
| ¹H NMR (DMSO-d6) | Peaks corresponding to aromatic, aliphatic, and hydroxyl protons |
| ¹³C NMR (DMSO-d6) | Peaks corresponding to carbonyl, aromatic, and aliphatic carbons |
| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 224.13 |
| Infrared (IR) | Characteristic peaks for N-H, O-H, C=O (amide), and C-H bonds |
Potential Biological Activities and Mechanisms of Action
Given the lack of direct experimental data, the potential biological activities of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide can be hypothesized based on its structural motifs.
Anticancer Activity
Many benzamide derivatives exhibit potent anticancer activity through various mechanisms.[3]
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Histone Deacetylase (HDAC) Inhibition: The benzamide moiety is a known zinc-binding group, a key feature of many HDAC inhibitors.[2] Inhibition of HDACs can lead to cell cycle arrest and apoptosis in cancer cells.
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Poly(ADP-ribose) Polymerase (PARP) Inhibition: Benzamide is a classic PARP inhibitor, and derivatives could potentially interfere with DNA damage repair pathways in cancer cells.[8]
Caption: Hypothesized mechanism of action via HDAC inhibition.
Neuroleptic Activity
Certain benzamide derivatives act as dopamine D2 receptor antagonists and are used as antipsychotic agents.[4] The specific stereochemistry and substituents on the benzamide and the side chain are crucial for this activity.
Other Potential Activities
The benzamide scaffold has also been explored for its potential as a tyrosinase inhibitor (for hyperpigmentation disorders) and a glucokinase activator (for type 2 diabetes).[5][9]
In Vitro Biological Evaluation Workflow
A standard workflow to assess the potential anticancer activity of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide would involve a series of cell-based assays.
Caption: Workflow for in vitro biological evaluation.
Cytotoxicity Assay Protocol (MTT Assay)
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Compound Treatment: Treat the cells with serial dilutions of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide for 72 hours.
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MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the cell viability and determine the IC50 value.
Conclusion and Future Directions
(S)-N-(1,5-dihydroxypentan-2-yl)benzamide represents an intriguing, yet underexplored, molecule with significant potential in drug discovery. Its synthesis is feasible through established chemical methods, and its structural features suggest a range of possible biological activities, particularly in oncology. This technical guide provides a foundational framework for initiating research into this compound. Future studies should focus on the definitive synthesis and characterization of this molecule, followed by a comprehensive biological screening to elucidate its therapeutic potential. Structure-activity relationship (SAR) studies by modifying the benzamide ring and the diol side chain could lead to the discovery of novel and potent drug candidates.
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